L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is a chemical compound with the molecular formula C7H14O4 and a molecular weight of 162.18 g/mol . It is a derivative of hexopyranose, characterized by the absence of hydroxyl groups at the 2 and 6 positions and the presence of a methyl group at the 3 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves several steps. One common method starts with the transformation of keto-sugars. For example, methyl 2,3-O-benzylidene-6-deoxy-4-O-(2-methoxyethoxymethyl)-α-L-mannopyranoside reacts with butyl-lithium to give the 4-O-substituted methyl 2,6-dideoxy-α-L-erythro-hexopyranosid-3-uloses. These intermediates undergo further transformations to yield L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- .
Industrial Production Methods
Industrial production methods for this compound are not widely documented
Analyse Chemischer Reaktionen
Types of Reactions
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in biological pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. Its unique structure allows it to bind to specific receptors and enzymes, modulating their function .
Vergleich Mit ähnlichen Verbindungen
L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- is similar to other deoxy sugars such as:
L-Cymarose: Another 2,6-dideoxy sugar with a different substitution pattern.
L-Ristosamine: A 3-acetamido-2,3,6-trideoxy sugar
Uniqueness
The uniqueness of L-Ribo-hexopyranose, 2,6-dideoxy-3-C-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
18423-82-0 |
---|---|
Molekularformel |
C7H14O4 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(2R,4R,5S,6S)-4,6-dimethyloxane-2,4,5-triol |
InChI |
InChI=1S/C7H14O4/c1-4-6(9)7(2,10)3-5(8)11-4/h4-6,8-10H,3H2,1-2H3/t4-,5+,6-,7+/m0/s1 |
InChI-Schlüssel |
YQLFLCVNXSPEKQ-BNHYGAARSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@](C[C@@H](O1)O)(C)O)O |
Kanonische SMILES |
CC1C(C(CC(O1)O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.